7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” likely involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine base.
Alkylation: Introduce the butyl and sec-butylamino groups through alkylation reactions.
Methylation: Add the methyl group using methylating agents.
Purification: Use techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield, cost, and safety. This might involve:
Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors could be used.
Catalysts: Employing catalysts to increase reaction efficiency.
Automation: Using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the nitrogen-containing groups.
Substitution: Various substitution reactions might occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other purine derivatives.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
DNA/RNA Interactions: Possible interactions with nucleic acids, affecting their function.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Therapeutic Agents: Could be explored for therapeutic properties.
Industry
Material Science: Possible applications in the development of new materials.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to Molecular Targets: Such as enzymes or receptors.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating specific steps.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure and function.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
“7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-butyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-7-8-19-10-11(16-13(19)15-9(3)6-2)18(4)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVFVWUCRIIFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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